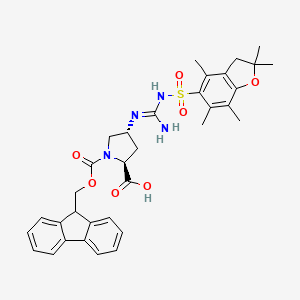

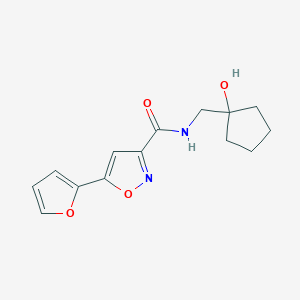

6-chloro-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-phenylquinazolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-chloro-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-phenylquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C27H25ClN4O3 and its molecular weight is 488.97. The purity is usually 95%.

BenchChem offers high-quality 6-chloro-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-phenylquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-phenylquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Alpha1-Adrenergic Receptor Ligands

The compound has been studied for its potential as a ligand for Alpha1-Adrenergic Receptors . These receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Treatment of Neurological Conditions

The compound has been identified as a significant target for various neurological conditions treatment . Studies have shown the connection between Alzheimer’s disease (AD) and α1-Adrenergic Receptors .

Antihypertensive Drug

Urapidil, a drug that has a similar structure to the compound, is an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies . It can also cross the blood–brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity.

Treatment of Hypertensive Crises and Perioperative Hypertension

Urapidil has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension . Due to its rapid onset of action and ease of controllability, urapidil has been developed in a variety of dosage forms including injections, oral capsules, and eye drops .

Functionalization of Pyrazolylvinyl Ketones

The compound has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .

Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives

The compound has been used to prepare cyclic amine substituted Tröger’s base derivatives .

Preparation of Functionalized Bis (mercaptoimidazolyl)borates

The compound has been used to prepare functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .

Induction of Apoptosis in BT-474 Cells

A compound structurally similar to the one has been found to induce apoptosis in BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by this compound was in a concentration-dependent manner .

Mécanisme D'action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B- and α1D-ARs . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction can lead to the activation or blockade of these receptors

Biochemical Pathways

The alpha1-adrenergic receptors, when activated or blocked, can affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .

Result of Action

The result of the compound’s action on its targets can lead to various therapeutic effects, depending on whether the alpha1-adrenergic receptors are activated or blocked. For example, it can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It can also affect the treatment of numerous disorders and conditions as mentioned above .

Propriétés

IUPAC Name |

6-chloro-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN4O3/c1-35-24-10-6-5-9-23(24)30-13-15-31(16-14-30)25(33)18-32-22-12-11-20(28)17-21(22)26(29-27(32)34)19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCXHXSDLXLZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-phenylquinazolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)

![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)

![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)

![N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2509182.png)